Cas no 95797-07-2 (5-Bromo-2-hydroxy-nicotinic acid t-butyl ester)

5-Bromo-2-hydroxy-nicotinic acid t-butyl ester is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its bromo and hydroxy functional groups enable selective modifications, facilitating the construction of complex heterocyclic frameworks. The t-butyl ester moiety enhances solubility and stability, making it suitable for various reaction conditions. This compound is often employed in cross-coupling reactions, nucleophilic substitutions, and as a precursor for active pharmaceutical ingredients (APIs). Its well-defined reactivity profile and high purity ensure consistent performance in synthetic workflows. Researchers favor this derivative for its balance of reactivity and handling convenience in multi-step syntheses.
5-Bromo-2-hydroxy-nicotinic acid t-butyl ester structure
95797-07-2 structure
Product Name:5-Bromo-2-hydroxy-nicotinic acid t-butyl ester
CAS No:95797-07-2
MF:C10H12BrNO3
MW:274.11118221283
MDL:MFCD08703433
CID:2130618
PubChem ID:13402401
Update Time:2025-06-14

5-Bromo-2-hydroxy-nicotinic acid t-butyl ester Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-hydroxy-nicotinic acid t-butyl ester
    • 2-Methyl-2-propanyl 5-bromo-2-oxo-1,2-dihydro-3-pyridinecarboxyla te
    • tert-butyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate
    • DB-368427
    • SCHEMBL18044633
    • ZB1330
    • 5-bromo-2-hydroxy-nicotinic acid tert-butyl ester
    • 5-Bromo-2-hydroxy-nicotinicacidt-butylester
    • AKOS015969550
    • 95797-07-2
    • tert-butyl 5-bromo-2-oxo-1H-pyridine-3-carboxylate
    • MDL: MFCD08703433
    • Inchi: 1S/C10H12BrNO3/c1-10(2,3)15-9(14)7-4-6(11)5-12-8(7)13/h4-5H,1-3H3,(H,12,13)
    • InChI Key: UQFNNGABUQYBHY-UHFFFAOYSA-N
    • SMILES: BrC1=CNC(C(=C1)C(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 273.00006Da
  • Monoisotopic Mass: 273.00006Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.4Ų

5-Bromo-2-hydroxy-nicotinic acid t-butyl ester Pricemore >>

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Additional information on 5-Bromo-2-hydroxy-nicotinic acid t-butyl ester

Recent Advances in the Application of 5-Bromo-2-hydroxy-nicotinic acid t-butyl ester (CAS: 95797-07-2) in Chemical Biology and Pharmaceutical Research

The compound 5-Bromo-2-hydroxy-nicotinic acid t-butyl ester (CAS: 95797-07-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide an overview of the latest advancements related to this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic implications.

Recent studies have highlighted the role of 5-Bromo-2-hydroxy-nicotinic acid t-butyl ester as a crucial building block in the development of novel kinase inhibitors. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of pyridine-based compounds targeting protein kinases involved in cancer pathways. The bromo and hydroxy functional groups present in this molecule allow for further derivatization, making it particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs.

From a synthetic chemistry perspective, researchers have developed improved methodologies for the preparation and handling of 95797-07-2. A notable advancement reported in Organic Process Research & Development (2022) described an optimized protection-deprotection strategy for the t-butyl ester group, which significantly enhanced the compound's stability during multi-step syntheses. This technical improvement has facilitated its broader application in medicinal chemistry projects.

In the realm of chemical biology, 5-Bromo-2-hydroxy-nicotinic acid t-butyl ester has been employed as a versatile scaffold for the development of chemical probes. Recent work published in ACS Chemical Biology (2023) utilized this compound to create fluorescently labeled derivatives for studying enzyme-substrate interactions in real-time. The bromine atom serves as an excellent handle for further functionalization through palladium-catalyzed cross-coupling reactions.

Pharmacological investigations have revealed promising directions for compounds derived from this intermediate. A preclinical study published in European Journal of Medicinal Chemistry (2023) demonstrated that analogs containing the 5-bromo-2-hydroxynicotinate core structure exhibited potent anti-inflammatory activity through modulation of the NF-κB pathway. These findings suggest potential applications in the treatment of chronic inflammatory diseases.

The compound's physicochemical properties have also been the subject of recent computational studies. Molecular modeling analyses published in Journal of Computer-Aided Molecular Design (2023) provided insights into the conformational preferences of 95797-07-2 and its interactions with biological targets. These computational approaches are proving valuable for rational drug design efforts utilizing this scaffold.

From an industrial perspective, several pharmaceutical companies have included 5-Bromo-2-hydroxy-nicotinic acid t-butyl ester in their compound libraries for high-throughput screening campaigns. Patent literature from 2022-2023 reveals its incorporation in multiple drug discovery programs targeting various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.

In conclusion, 5-Bromo-2-hydroxy-nicotinic acid t-butyl ester (CAS: 95797-07-2) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with emerging biological activities of its derivatives, positions this compound as an important scaffold for future drug discovery efforts. Ongoing research is expected to further expand its applications and potentially lead to the development of novel therapeutic agents.

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